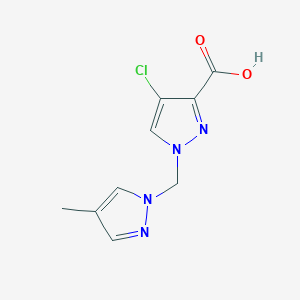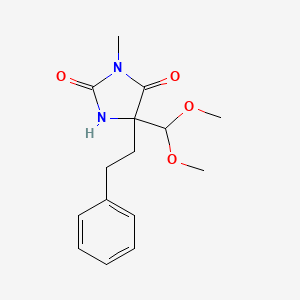
3,5-Dimethylbenzyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylbenzyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromenes, which are oxygen-containing heterocycles This compound is characterized by a chromene core structure with a carboxylate group at the third position and a 3,5-dimethylbenzyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylbenzyl 2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 3,5-dimethylbenzyl salicylate with an appropriate aldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the chromene ring.
Industrial Production Methods
For industrial-scale production, the synthesis might involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts such as Lewis acids or transition metal complexes might be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylbenzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene or tetrahydrochromene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzyl or chromene ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydrochromene derivatives.
Scientific Research Applications
3,5-Dimethylbenzyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as UV absorbers or fluorescent dyes.
Comparison with Similar Compounds
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share the chromene core structure but differ in the substituents attached to the carboxylate group.
Benzyl chromenes: These compounds have a benzyl group attached to the chromene ring but may vary in the position and type of substituents.
Uniqueness
3,5-Dimethylbenzyl 2H-chromene-3-carboxylate is unique due to the presence of the 3,5-dimethylbenzyl group, which can influence its chemical reactivity and biological activity. This specific substitution pattern can enhance its stability, solubility, and interaction with biological targets compared to other chromene derivatives.
Properties
Molecular Formula |
C19H18O3 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18O3/c1-13-7-14(2)9-15(8-13)11-22-19(20)17-10-16-5-3-4-6-18(16)21-12-17/h3-10H,11-12H2,1-2H3 |
InChI Key |
QDASLMHPBRAVDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)COC(=O)C2=CC3=CC=CC=C3OC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


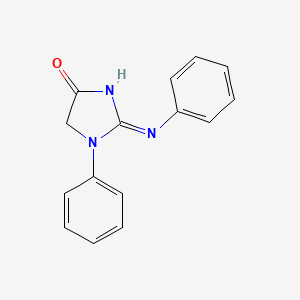
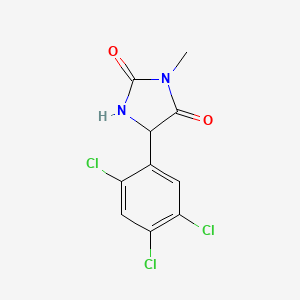
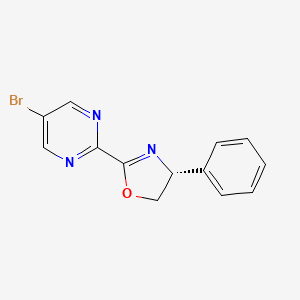

![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
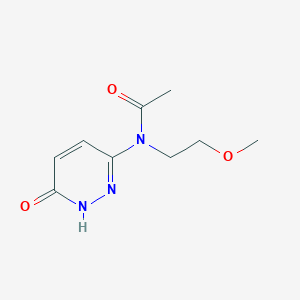
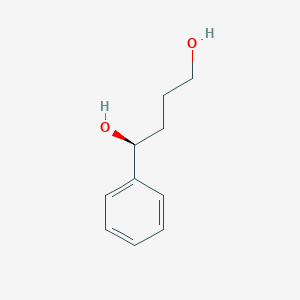
![[5-Fluoro-6-(trifluoromethyl)pyridin-3-yl]boronic acid](/img/no-structure.png)
